molecular formula C7H3F4NO3 B2928016 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene CAS No. 1226805-60-2

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene

Cat. No.: B2928016
CAS No.: 1226805-60-2
M. Wt: 225.099
InChI Key: YBKKJJGVZSZDDE-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy and difluoro substituents on a nitrobenzene ring

Scientific Research Applications

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene has several applications in scientific research:

Safety and Hazards

The safety data sheet for “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene typically involves multiple steps, including etherification, nitrification, and fluorination. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purityThe use of advanced fluorination reagents and techniques is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene is unique due to the combination of difluoromethoxy and difluoro substituents on a nitrobenzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(difluoromethoxy)-1,3-difluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKJJGVZSZDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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